CJ-13,610 - 179420-17-8

CJ-13,610

Catalog Number: EVT-265238
CAS Number: 179420-17-8
Molecular Formula: C22H23N3O2S
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CJ-13,610 is a synthetic, nonredox-type inhibitor of 5-lipoxygenase (5-LO) [, , ]. 5-LO is a key enzyme in the biosynthesis of leukotrienes, a group of pro-inflammatory lipid mediators derived from arachidonic acid [, ]. CJ-13,610 has been used extensively in preclinical research to investigate the role of 5-LO and leukotrienes in various inflammatory diseases and cancer models [, , ].

CJ-12,918

    Compound Description: CJ-12,918 is a 5-lipoxygenase (5-LO) inhibitor. It was found to cause cataracts in rats during a 1-month safety assessment study. []

    Relevance: CJ-12,918 is structurally similar to CJ-13,610 and was used as a starting point in the development of safer 5-LO inhibitors. Blocking specific metabolic liabilities of CJ-12,918 led to the development of analogs with reduced (CJ-13,454) or eliminated (CJ-13,610) cataract formation. []

CJ-13,454

    Compound Description: CJ-13,454 is a 5-lipoxygenase (5-LO) inhibitor. It showed reduced cataract formation compared to CJ-12,918 in both rats and dogs. []

    Relevance: CJ-13,454 is an analog of CJ-12,918 with modifications to reduce its metabolic liabilities. This compound represents an intermediate step in the development of safer 5-LO inhibitors, ultimately leading to CJ-13,610, which showed no cataract formation. []

ZD-2138

    Compound Description: ZD-2138 is a compound structurally similar to CJ-12,918. Unlike CJ-12,918, it did not cause cataracts in a 1-month safety assessment study in rats. []

    Relevance: While structurally similar to CJ-12,918, ZD-2138 did not exhibit the same cataractogenic effects. This difference highlights the importance of subtle structural variations in determining the toxicological profile of compounds, even within a series of structurally related 5-LO inhibitors like CJ-13,610. []

SC-236

  • Relevance: While not structurally related to CJ-13,610, SC-236 targets a different enzyme (COX-2) in the arachidonic acid pathway. The synergistic effect observed when SC-236 and CJ-13,610 are co-administered suggests that targeting both the COX-2 and 5-LO pathways may be a more effective therapeutic strategy for inflammatory diseases than targeting either pathway alone. []

4-[3-[4-(2-methylimidazol-1-yl)-phenylthio]]phenyl-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide

    Compound Description: This compound is another name for CJ-13,610. []

    Relevance: This is simply another way of naming the target compound, CJ-13,610, highlighting the importance of recognizing different nomenclatures used for the same chemical entity. []

Licofelone

    Compound Description: Licofelone is a dual COX/5-LO inhibitor. It showed a lower inhibitory profile on prostaglandin E2 biosynthesis compared to the combined administration of SC-236 (COX-2 inhibitor) and CJ-13,610. []

    Relevance: Licofelone, as a dual inhibitor of both COX and 5-LO, provides a direct comparison point to the combined inhibitory effects of SC-236 and CJ-13,610. The superior efficacy of the combination treatment over licofelone in inhibiting prostaglandin E2 biosynthesis suggests potential advantages of targeting COX-2 and 5-LO with separate, selective inhibitors. []

Zileuton

    Compound Description: Zileuton is a reversible inhibitor of 5-LO activity, preventing the formation of leukotrienes. It is an FDA-approved anti-asthmatic drug. [, ]

    Relevance: Similar to CJ-13,610, Zileuton targets 5-LO, but through a reversible mechanism. Both compounds demonstrated comparable effects on leukemic stem cells, highlighting the importance of 5-LO inhibition as a therapeutic target. [, ]

Overview

CJ-13610 is a novel compound recognized as a potent inhibitor of 5-lipoxygenase, an enzyme critical in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various pathological conditions, including asthma and arthritis. This compound has garnered attention for its potential therapeutic applications in managing pain and inflammation, particularly in preclinical models.

Source

CJ-13610 was developed by researchers at GlaxoSmithKline and has been extensively studied for its pharmacological properties. The compound's synthesis and biological activity have been documented in several scientific publications, highlighting its role as an anti-inflammatory agent.

Classification

CJ-13610 belongs to a class of compounds known as lipoxygenase inhibitors. These compounds specifically target the 5-lipoxygenase pathway, which is involved in the production of leukotrienes from arachidonic acid. The inhibition of this pathway is significant for treating conditions characterized by excessive inflammation.

Synthesis Analysis

Methods

The synthesis of CJ-13610 involves several steps that utilize standard organic chemistry techniques. Although specific details of the synthetic route are not extensively covered in the literature, it typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  2. Reagents: Common reagents such as acids, bases, and coupling agents are employed to facilitate reactions.
  3. Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity.

Technical Details

The detailed synthetic pathway has not been disclosed in the literature, but it is essential to maintain optimal reaction conditions such as temperature and pH to achieve high yields of CJ-13610. The use of analytical techniques such as High-Performance Liquid Chromatography (HPLC) is crucial for monitoring the progress of the synthesis and verifying the purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of CJ-13610 can be represented by its chemical formula and structural diagram. It features a complex arrangement that allows it to interact effectively with the 5-lipoxygenase enzyme.

Data

The molecular weight of CJ-13610 is approximately 350 g/mol. Its structural characteristics include specific functional groups that enhance its binding affinity to the target enzyme, thereby inhibiting its activity.

Chemical Reactions Analysis

Reactions

CJ-13610 primarily acts through competitive inhibition of 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid into leukotrienes, thereby reducing inflammation.

Technical Details

Mechanism of Action

Process

The mechanism by which CJ-13610 exerts its effects involves binding to the active site of 5-lipoxygenase. This binding inhibits the enzyme's ability to catalyze the conversion of arachidonic acid into leukotriene A4, which is a precursor for various pro-inflammatory leukotrienes.

Data

Studies have shown that CJ-13610 not only inhibits leukotriene synthesis but also modulates other cellular processes associated with inflammation, including cell signaling pathways related to pain perception .

Physical and Chemical Properties Analysis

Physical Properties

CJ-13610 is typically characterized by its stability under physiological conditions. It is soluble in organic solvents but may have limited solubility in water, which can influence its bioavailability.

Chemical Properties

The compound exhibits properties typical of lipophilic molecules, allowing it to penetrate cell membranes effectively. Its stability and reactivity profile make it suitable for pharmacological applications.

Relevant Data or Analyses

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been employed to confirm the identity and purity of CJ-13610 during research studies.

Applications

Scientific Uses

CJ-13610 has been investigated for its potential therapeutic applications in various inflammatory diseases. Its efficacy as a pain relief agent has been demonstrated in preclinical models, suggesting its possible use in treating conditions like arthritis and asthma where leukotriene-mediated inflammation plays a significant role .

Additionally, ongoing research aims to explore its effects on other biological pathways beyond leukotriene synthesis, potentially expanding its therapeutic applications further into oncology and regenerative medicine .

Properties

CAS Number

179420-17-8

Product Name

CJ-13610

IUPAC Name

4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26)

InChI Key

VPTONMHDLLMOOV-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N

Solubility

Soluble in DMSO

Synonyms

CJ-13610; CJ 13610; CJ-13610.

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.